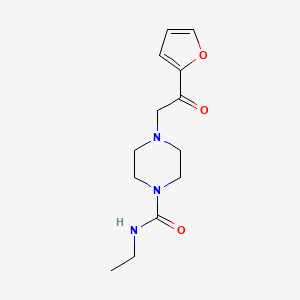
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,3-dimethylbutanamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained significant attention in the scientific community for its potential applications in research. FUB-AMB is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system.
Aplicaciones Científicas De Investigación
DNA Interaction and Potential in Drug Design
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,3-dimethylbutanamide, as a derivative in the class of synthetic dyes and compounds, shows potential in binding to the DNA minor groove. This property is particularly relevant in the context of compounds like Hoechst 33258, which exhibit strong binding specificity to AT-rich sequences in the DNA minor groove. Such binding capabilities are crucial for applications in fluorescent DNA staining, enabling the visualization of cellular structures in biological research. Moreover, the molecular structure of these compounds serves as a foundation for the development of new drugs with optimized DNA-binding characteristics, aiding in the rational design of therapeutics targeting specific DNA sequences (Issar & Kakkar, 2013).
Amyloid Imaging and Alzheimer’s Disease
The chemical structure related to this compound has implications in the development of amyloid imaging ligands. These ligands, such as PIB and FDDNP, are instrumental in the in vivo detection of amyloid plaques in the brain, a hallmark of Alzheimer’s disease. The advancement in PET amyloid imaging techniques underscores the role of such compounds in enhancing our understanding of Alzheimer's pathology and facilitating early diagnosis, thereby opening avenues for the evaluation of anti-amyloid therapies (Nordberg, 2007).
Pharmacokinetic and Pharmacodynamic Modulation
The pharmacokinetic and pharmacodynamic profiles of drugs can be significantly influenced by the manipulation of their chemical structure, akin to the modifications seen in this compound. The structural motif of N-phenylpiperazine, for instance, has been explored for its utility across various therapeutic domains beyond its conventional CNS applications. By altering the basicity and substitution pattern on the aromatic ring, researchers have demonstrated improvements in drug properties, highlighting the versatility and potential for diversification of this scaffold in drug design (Maia, Tesch, & Fraga, 2012).
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30FN3O/c1-19(2,3)13-18(24)21-14-17(15-5-7-16(20)8-6-15)23-11-9-22(4)10-12-23/h5-8,17H,9-14H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOMLWQYNPGHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CC=C(C=C1)F)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-ethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2471730.png)


![2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2471735.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea](/img/structure/B2471736.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B2471737.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2471738.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471742.png)


![N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2471748.png)


